molecular formula C15H21NO2 B13631961 Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate

Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate

Cat. No.: B13631961
M. Wt: 247.33 g/mol
InChI Key: ASLBXRNVTSCIJY-FMIVXFBMSA-N
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Description

Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, a diethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    2-diethylaminoethyl 4-nitrobenzoate: Similar in structure but contains a nitro group instead of the ester group.

    N (1)- [2- (Diethylamino)ethyl]-N (2)- [4- (diethylamino)phenyl]ethanediamide: Contains an ethanediamide group instead of the ester group.

Uniqueness

Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group makes it more reactive in certain chemical reactions, while the diethylamino group enhances its potential biological activity .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (E)-3-[4-(diethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C15H21NO2/c1-4-16(5-2)14-10-7-13(8-11-14)9-12-15(17)18-6-3/h7-12H,4-6H2,1-3H3/b12-9+

InChI Key

ASLBXRNVTSCIJY-FMIVXFBMSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)OCC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)OCC

Origin of Product

United States

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